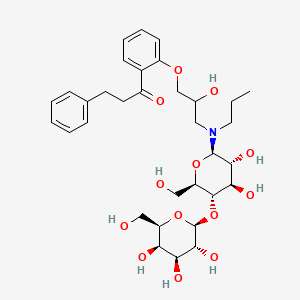
Propafenone Lactose Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propafenone Lactose Adduct is a derivative of Propafenone, a Class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias . This compound combines Propafenone with lactose, potentially altering its pharmacokinetic properties and enhancing its stability and solubility .
Méthodes De Préparation
The preparation of Propafenone Lactose Adduct involves the synthesis of Propafenone followed by its conjugation with lactose. Propafenone can be synthesized through various methods, including the reaction of 2-hydroxy-3-(propylamino)propoxybenzene with phenylpropiophenone under controlled conditions . The conjugation with lactose typically involves the formation of a glycosidic bond between the hydroxyl group of lactose and the reactive site on Propafenone . Industrial production methods may utilize advanced techniques such as extrusion-spheronization to create sustained-release formulations .
Analyse Des Réactions Chimiques
Propafenone Lactose Adduct undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the reactive sites on Propafenone, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperature and pressure conditions . Major products formed from these reactions include various Propafenone metabolites and derivatives .
Applications De Recherche Scientifique
Propafenone Lactose Adduct has several scientific research applications:
Mécanisme D'action
The mechanism of action of Propafenone Lactose Adduct involves the inhibition of sodium channels in cardiac cells, leading to reduced excitability and stabilization of myocardial membranes . This action is similar to that of Propafenone, which slows the influx of sodium ions into cardiac muscle cells . The molecular targets include sodium channels, and the pathways involved are related to the modulation of cardiac action potentials .
Comparaison Avec Des Composés Similaires
Propafenone Lactose Adduct can be compared with other similar compounds, such as:
Flecainide: Another Class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Amiodarone: A Class III antiarrhythmic agent with broader effects on potassium and calcium channels.
The uniqueness of this compound lies in its enhanced stability and solubility due to the lactose conjugation, which may improve its therapeutic efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C33H47NO13 |
|---|---|
Poids moléculaire |
665.7 g/mol |
Nom IUPAC |
1-[2-[3-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-propylamino]-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H47NO13/c1-2-14-34(15-20(37)18-44-23-11-7-6-10-21(23)22(38)13-12-19-8-4-3-5-9-19)32-29(42)28(41)31(25(17-36)45-32)47-33-30(43)27(40)26(39)24(16-35)46-33/h3-11,20,24-33,35-37,39-43H,2,12-18H2,1H3/t20?,24-,25-,26+,27+,28-,29-,30-,31-,32-,33+/m1/s1 |
Clé InChI |
SVJMOCGMOFWPFK-VODRYLKZSA-N |
SMILES isomérique |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)C3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















